molecular formula C11H16N2O4S2 B382435 Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate CAS No. 342781-00-4

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Cat. No.: B382435
CAS No.: 342781-00-4
M. Wt: 304.4g/mol
InChI Key: PMPMWODVOPSICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C11H16N2O4S2. It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a thienylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 4-(2-thienylsulfonyl)-1-piperazinecarboxylate
  • 1-Ethyl-4-(2-thienylsulfonyl)piperazine

Comparison: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. The presence of the ethyl ester group can influence its solubility and stability, making it suitable for specific research and industrial purposes .

Properties

IUPAC Name

ethyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-2-17-11(14)12-5-7-13(8-6-12)19(15,16)10-4-3-9-18-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPMWODVOPSICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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